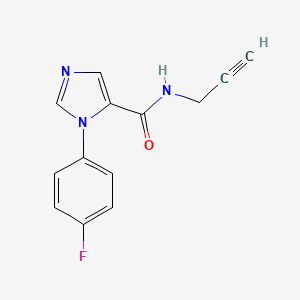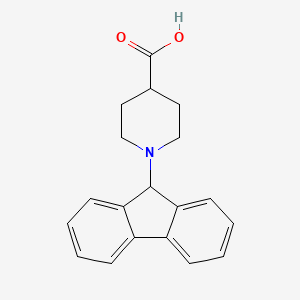![molecular formula C15H15N3O3S B7452813 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B7452813.png)
6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one, also known as OTB, is a synthetic compound that has been studied for its potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and inflammation. Specifically, 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. Additionally, 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of these pathways. Additionally, 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one has been shown to have low toxicity in normal cells, which is important for its potential use as a pharmaceutical agent. However, one limitation of using 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one. One potential direction is to further investigate its mechanism of action, particularly in regards to its inhibition of the PI3K/Akt/mTOR and NF-κB pathways. Additionally, more studies are needed to determine the efficacy of 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one in vivo, particularly in animal models of cancer and inflammation. Finally, there is potential for the development of 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one analogs with improved solubility and potency.
Méthodes De Synthèse
The synthesis of 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one involves a multi-step process, starting with the reaction of 2-aminothiophenol and 2-chlorobenzoic acid to produce 2-(2-chlorobenzoyl)aminothiophenol. This intermediate is then reacted with oxirane to form the oxolane ring, followed by the reaction with N-methylmorpholine to produce 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one.
Applications De Recherche Scientifique
6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one has been studied for its potential pharmaceutical applications, particularly as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-15-18-11-4-3-9(6-13(11)21-15)12-8-22-14(17-12)16-7-10-2-1-5-20-10/h3-4,6,8,10H,1-2,5,7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZPZSBZFFEIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=CS2)C3=CC4=C(C=C3)NC(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B7452734.png)



![N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B7452748.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[1-(4-imidazol-1-ylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7452764.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate](/img/structure/B7452777.png)
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7452778.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(4-hydroxycyclohexyl)acetamide](/img/structure/B7452791.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B7452797.png)
![2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]acetamide](/img/structure/B7452800.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7452825.png)
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452831.png)
![2-[(5-cyclopropyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7452834.png)